molecular formula C16H15Cl2NO2 B14545985 4-Chloro-6-{(4-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 61785-32-8

4-Chloro-6-{(4-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14545985
CAS No.: 61785-32-8
M. Wt: 324.2 g/mol
InChI Key: XNXGHJDIQPVNGE-UHFFFAOYSA-N
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Description

4-Chloro-6-{(4-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a cyclohexadienone core, substituted with chloro and hydroxypropylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-{(4-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-{(4-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iron (III)-tetra phenyl prophyrin as a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-Chloro-6-{(4-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Chloro-6-{(4-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-{(4-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications. Its combination of functional groups provides versatility in chemical synthesis and biological interactions.

Properties

CAS No.

61785-32-8

Molecular Formula

C16H15Cl2NO2

Molecular Weight

324.2 g/mol

IUPAC Name

4-chloro-2-[C-(4-chlorophenyl)-N-(3-hydroxypropyl)carbonimidoyl]phenol

InChI

InChI=1S/C16H15Cl2NO2/c17-12-4-2-11(3-5-12)16(19-8-1-9-20)14-10-13(18)6-7-15(14)21/h2-7,10,20-21H,1,8-9H2

InChI Key

XNXGHJDIQPVNGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NCCCO)C2=C(C=CC(=C2)Cl)O)Cl

Origin of Product

United States

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